molecular formula C7H6Br2IN B11788068 2,3-Dibromo-5-iodo-4,6-dimethylpyridine

2,3-Dibromo-5-iodo-4,6-dimethylpyridine

Cat. No.: B11788068
M. Wt: 390.84 g/mol
InChI Key: SJLUBBPBYIIYFQ-UHFFFAOYSA-N
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Description

2,3-Dibromo-5-iodo-4,6-dimethylpyridine is an organic compound belonging to the pyridine family It is characterized by the presence of bromine and iodine atoms at the 2, 3, and 5 positions, respectively, and methyl groups at the 4 and 6 positions on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dibromo-5-iodo-4,6-dimethylpyridine typically involves the bromination and iodination of 4,6-dimethylpyridine. The process begins with the bromination of 4,6-dimethylpyridine using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. This step introduces bromine atoms at the 2 and 3 positions. Subsequently, the iodination is carried out using iodine or an iodinating agent like iodine monochloride (ICl) to introduce the iodine atom at the 5 position .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2,3-Dibromo-5-iodo-4,6-dimethylpyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

2,3-Dibromo-5-iodo-4,6-dimethylpyridine has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals.

    Medicine: It serves as an intermediate in the development of drugs and therapeutic agents.

    Industry: The compound is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2,3-Dibromo-5-iodo-4,6-dimethylpyridine involves its interaction with specific molecular targets. The bromine and iodine atoms can participate in halogen bonding, which influences the compound’s reactivity and binding affinity. The methyl groups at the 4 and 6 positions can affect the compound’s steric and electronic properties, further modulating its interactions with biological targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3-Dibromo-5-iodo-4,6-dimethylpyridine is unique due to the presence of both bromine and iodine atoms, which confer distinct reactivity and properties. The combination of these halogens with the methyl groups on the pyridine ring makes this compound particularly versatile for various chemical transformations and applications .

Properties

Molecular Formula

C7H6Br2IN

Molecular Weight

390.84 g/mol

IUPAC Name

2,3-dibromo-5-iodo-4,6-dimethylpyridine

InChI

InChI=1S/C7H6Br2IN/c1-3-5(8)7(9)11-4(2)6(3)10/h1-2H3

InChI Key

SJLUBBPBYIIYFQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NC(=C1I)C)Br)Br

Origin of Product

United States

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